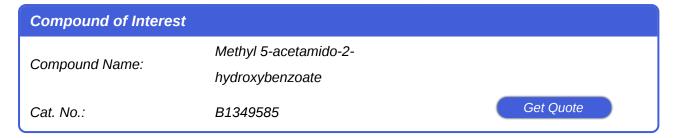


A Comparative Guide to the Spectroscopic Confirmation of Methyl 5-acetamido-2hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and interpretation of the spectroscopic data for **Methyl 5-acetamido-2-hydroxybenzoate**, a key organic compound with applications in pharmaceutical research and development. By presenting a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data alongside structurally similar alternatives, this document serves as a valuable resource for the unambiguous confirmation of its chemical structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 5-acetamido-2-hydroxybenzoate** and its structural isomer, Methyl 4-acetamido-2-hydroxybenzoate. This direct comparison highlights the distinct spectral features that enable the differentiation of these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Assignment	Methyl 5-acetamido-2- hydroxybenzoate (Predicted)	Methyl 4-acetamido-2- hydroxybenzoate[1]
-OH	~10.5 ppm (s, 1H)	10.83 ppm (s, 1H)
-NH	~7.8 ppm (s, 1H)	7.63 ppm (s, 1H)
Ar-H	H-6: ~8.1 ppm (d) H-4: ~7.6 ppm (dd) H-3: ~7.0 ppm (d)	H-3: 7.45 ppm (d, J=8.7 Hz) H-5: 7.29 ppm (dd, J=8.7, 2.4 Hz) H-6: 6.94 ppm (d, J=2.4 Hz)
-OCH₃	~3.9 ppm (s, 3H)	3.89 ppm (s, 3H)
-COCH₃	~2.2 ppm (s, 3H)	2.16 ppm (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Assignment	Methyl 5-acetamido-2- hydroxybenzoate (Predicted)	Methyl 4-acetamido-2- hydroxybenzoate (Predicted)
C=O (ester)	~170 ppm	~170 ppm
C=O (amide)	~168 ppm	~169 ppm
Ar-C	C-2: ~155 ppm C-5: ~132 ppm C-1: ~115 ppm C-3, C-4, C-6: 118-125 ppm	C-2: ~158 ppm C-4: ~140 ppm C-1: ~110 ppm C-3, C-5, C-6: 110-120 ppm
-OCH₃	~52 ppm	~52 ppm
-COCH₃	~24 ppm	~25 ppm

Table 3: FT-IR Spectroscopic Data (Solid)



Assignment	Methyl 5-acetamido-2- hydroxybenzoate (Vapor Phase)	Key Absorption Bands (cm ⁻¹)
O-H stretch	Broad band ~3200-3600 cm ⁻¹	Phenolic hydroxyl group
N-H stretch	~3300 cm ⁻¹	Amide N-H bond
C=O stretch (ester)	~1700 cm ⁻¹	Ester carbonyl group
C=O stretch (amide)	~1670 cm ⁻¹	Amide I band
C-N stretch & N-H bend	~1550 cm ⁻¹	Amide II band
C-O stretch	~1250 cm ⁻¹	Ester C-O bond
Aromatic C=C stretch	~1600, 1450 cm ⁻¹	Benzene ring

Table 4: Mass Spectrometry Data

Parameter	Methyl 5-acetamido-2-hydroxybenzoate[2]
Molecular Formula	C10H11NO4
Molecular Weight	209.20 g/mol
Mass Spectrum (GC-MS)	Available, key fragments would include loss of -OCH3 (m/z 178), loss of -COCH3 (m/z 166), and cleavage of the ester group.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.



- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
 Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with anhydrous potassium bromide (KBr) in a 99:1 (KBr:sample) ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The FT-IR spectrum was recorded using a spectrometer operating in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.

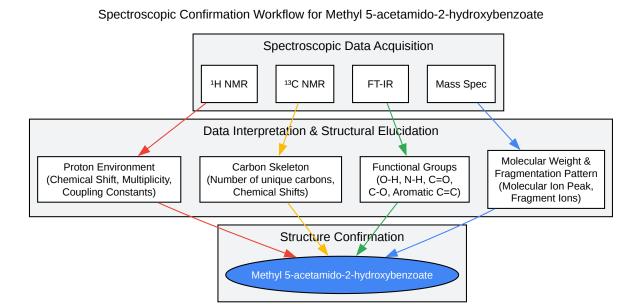
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system equipped with a capillary column suitable for separating organic compounds.
- Ionization: Electron Impact (EI) ionization was used, with an electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The ion abundance was measured using an electron multiplier detector, and the mass spectrum was generated by plotting ion intensity against the m/z ratio.



Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the confirmation of the structure of **Methyl 5-acetamido-2-hydroxybenzoate** using the collective spectroscopic data.



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